molecular formula C20H30N4O2 B588080 Pracinostat-d7 CAS No. 1795137-15-3

Pracinostat-d7

Cat. No. B588080
CAS RN: 1795137-15-3
M. Wt: 365.529
InChI Key: JHDKZFFAIZKUCU-YBXIAPOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .


Molecular Structure Analysis

Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .


Chemical Reactions Analysis

Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .


Physical And Chemical Properties Analysis

Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .

Scientific Research Applications

Treatment of Glioma

Pracinostat has shown significant potential in the treatment of glioma, a common malignant brain tumor in adults . It has been found to suppress the malignant phenotype in human glioma . The drug inhibits proliferation, induces apoptosis, and also inhibits migration and invasion in human glioma cell lines . It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells .

Overcoming Cancer Chemoresistance

Pracinostat has been identified as a potential solution to overcome cancer chemoresistance . It shows potent anticancer activity against both solid and hematological malignancies . Pracinostat has better physicochemical, pharmaceutical, and pharmacokinetic properties than other HDAC inhibitors . It shows maximum efficacy when used in doublet therapy .

Attenuation of Lung Fibroblast Activation

Pracinostat has been identified as a potent attenuator of lung fibroblast activation . This application is particularly relevant in the context of fibrotic lung diseases .

Inhibition of Histone Deacetylases (HDACs)

Pracinostat is a novel type of HDAC inhibitor . HDACs are potential targets for tumor treatment . Pracinostat has a significant antitumor effect on a variety of tumors .

Inhibition of PI3K/Akt Signaling Pathway

Pracinostat has been found to inhibit the PI3K/Akt signaling pathway . This pathway is often dysregulated in cancers, leading to increased proliferation and survival of cancer cells .

Inhibition of STAT3 Pathway

Pracinostat also inhibits the STAT3 pathway . The STAT3 pathway is involved in many cellular processes such as cell growth and apoptosis, and its dysregulation is associated with a variety of human cancers .

Safety and Hazards

Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .

Future Directions

Pracinostat has shown promising results in preclinical models of solid tumors . It has a significant antitumor effect on a variety of tumors, thus supporting the potential clinical use of Pracinostat as a novel therapy for human glioma in the near future .

properties

IUPAC Name

(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDKZFFAIZKUCU-YBXIAPOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pracinostat-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.